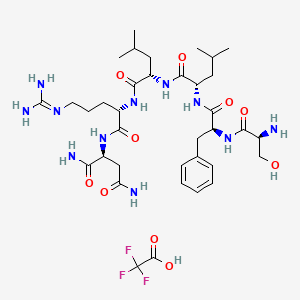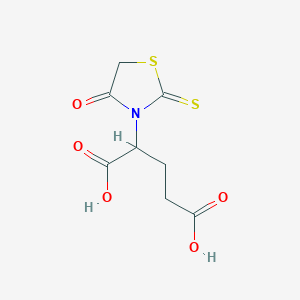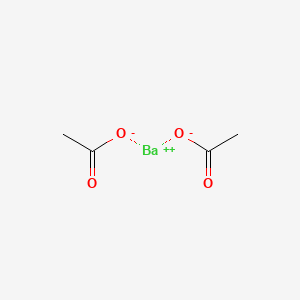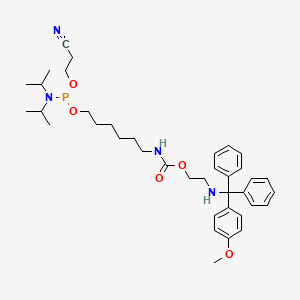
TRAP-6 amide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TRAP-6 amide TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of TFA in the purification process is critical to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
TRAP-6 amide TFA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are used.
Cleavage from Resin: TFA is used to cleave the peptide from the solid support and to remove protecting groups.
Major Products Formed
The major product formed is the this compound peptide itself, with high purity achieved through HPLC purification .
Scientific Research Applications
TRAP-6 amide TFA has a wide range of applications in scientific research:
Platelet Aggregation Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated platelet aggregation.
Thrombin Receptor Activation: Researchers use it to study the activation of PAR-1 and its downstream signaling pathways.
Drug Development: It serves as a positive control in the development of anti-platelet drugs.
Biological Studies: It helps in understanding the role of thrombin receptors in various biological processes, including coagulation and inflammation.
Mechanism of Action
TRAP-6 amide TFA exerts its effects by binding to and activating the PAR-1 receptor on the surface of platelets. This activation triggers a cascade of intracellular signaling events, leading to platelet aggregation, degranulation, and structural changes. The primary molecular targets are the PAR-1 receptors, and the pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
SFLLRN-NH2: Another PAR-1 agonist peptide with similar platelet aggregation properties.
AYPGKF-NH2: A peptide that activates PAR-4, another thrombin receptor.
TFLLR-NH2: A shorter peptide sequence that also activates PAR-1.
Uniqueness
TRAP-6 amide TFA is unique due to its high potency and specificity for PAR-1. It induces irreversible platelet aggregation and degranulation, making it a valuable tool for studying thrombin receptor functions and platelet behavior .
Properties
Molecular Formula |
C36H58F3N11O10 |
|---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H57N11O8.C2HF3O2/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |
InChI Key |
YICKZNIVMKPQPD-POCCEKOUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

![6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043038.png)
![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)

![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)



![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)
